Jerantinine B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

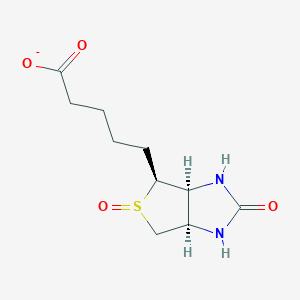

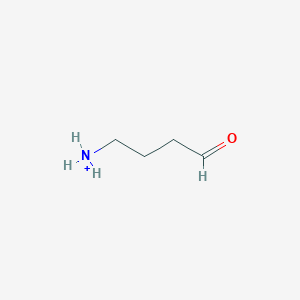

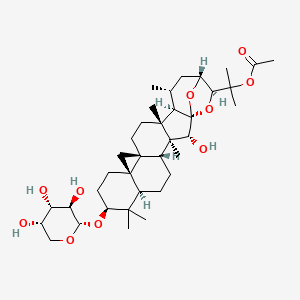

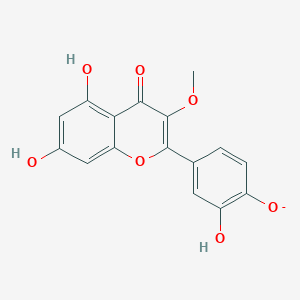

Jerantinine B is an indole alkaloid that is tabersonine substituted by a hydroxy group at potition 10, a methoxy group at position 11 and an epoxy group across positions 14 and 15. Isolated from Tabernaemontana corymbosa, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a member of phenols, an epoxide, a methyl ester and an organic heterohexacyclic compound. It derives from a tabersonine.

Scientific Research Applications

Anticancer Properties

Jerantinine B (JB) has been found to exhibit significant anticancer properties. It is particularly effective in inhibiting growth and colony formation in various human cancer cell lines. JB induces apoptosis in a time- and dose-dependent manner, primarily through the arrest of cells in the G2/M cell cycle phase and inhibition of tubulin polymerization. This alkaloid also notably affects Polo-like kinase 1 (PLK1), a key player in cell cycle progression. Furthermore, JB increases reactive oxygen species (ROS) levels and activates caspase 3/7, contributing to its pro-apoptotic effects. It also down-regulates anti-apoptotic proteins like Bcl-2 and Mcl-1. Preclinical in silico assessments suggest good bioavailability and rapid absorption of JB, supporting its potential as a chemotherapeutic agent (Qazzaz et al., 2016).

Combination Therapies

Studies have also explored the synergistic effects of JB in combination with other compounds. One such study investigated the combined effects of δ-tocotrienol and JB on human brain and colon cancer cells. This combination was found to induce a dose-dependent growth inhibition, with less toxicity towards normal cells. The synergy achieved through this combination led to significant reductions in the required doses of both compounds, thereby minimizing toxicity and improving potency (Abubakar et al., 2016).

Molecular Mechanisms and Drug Delivery

Further research has delved into the molecular interactions and drug delivery mechanisms of Jerantinine alkaloids. Studies involving molecular modeling and crystallography have revealed that jerantinines operate via microtubule disruption by binding at the colchicine site, an important target for anticancer drugs. This understanding has laid the groundwork for developing jerantinine alkaloids for future therapeutic use, particularly in cancer treatment (Smedley et al., 2018).

Spliceosome Targeting

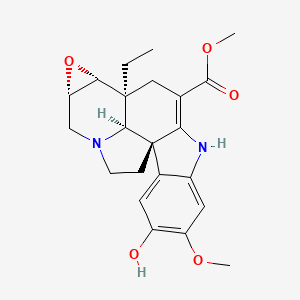

Jerantinine A, closely related to JB, has shown potential in targeting the spliceosome, a complex involved in precursor mRNA splicing. This targeting by Jerantinine A leads to tumor-specific cell death, particularly in breast cancer cells, by inducing significant increases in unspliced pre-mRNAs and stabilizing splicing factor 3b subunit 1 (SF3B1) protein, a key component of the spliceosome (Chung et al., 2017).

properties

Molecular Formula |

C22H26N2O5 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

methyl (1R,12S,13R,15S,20R)-12-ethyl-4-hydroxy-5-methoxy-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C22H26N2O5/c1-4-21-9-11(19(26)28-3)17-22(5-6-24(20(21)22)10-16-18(21)29-16)12-7-14(25)15(27-2)8-13(12)23-17/h7-8,16,18,20,23,25H,4-6,9-10H2,1-3H3/t16-,18-,20-,21+,22-/m0/s1 |

InChI Key |

BECBFSXLBJGONE-DIMUUIPOSA-N |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C[C@H]5[C@@H]2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC |

synonyms |

jerantinine B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

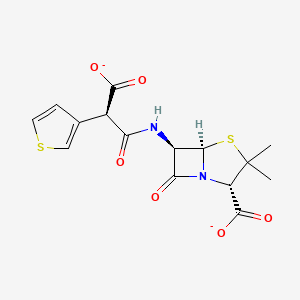

![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)